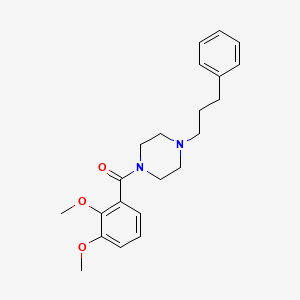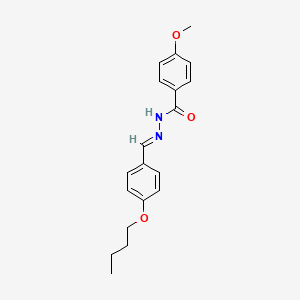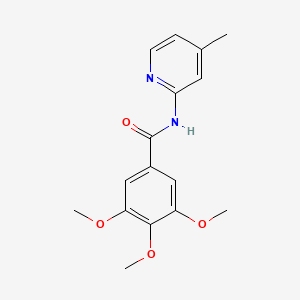
1-(2,3-dimethoxybenzoyl)-4-(3-phenylpropyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of piperazine derivatives, including compounds similar to 1-(2,3-dimethoxybenzoyl)-4-(3-phenylpropyl)piperazine, involves multi-step chemical processes that are characterized by reactions such as cyclocondensation, chlorination, and substitution. These processes yield the desired compounds with high specificity and under optimized conditions. One notable method includes the reaction of diacetyl, aromatic aldehyde, and piperazin-1-yl ethanamine, showcasing the complexity and precision required in synthesizing these molecules (Xu et al., 1995).
Molecular Structure Analysis
Molecular structure analysis of compounds like 1-(2,3-dimethoxybenzoyl)-4-(3-phenylpropyl)piperazine is crucial for understanding their potential interactions and activity. Techniques such as X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to determine the precise arrangement of atoms within the molecule. These analyses reveal the compound's crystalline structure, molecular conformation, and the presence of specific functional groups that are key to its reactivity and biological activity (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
The chemical reactions and properties of 1-(2,3-dimethoxybenzoyl)-4-(3-phenylpropyl)piperazine derivatives are influenced by their functional groups and molecular structure. These compounds participate in a variety of chemical reactions, including condensation and substitution, which are fundamental for modifying their structure and enhancing their pharmacological profile. The reactivity of these molecules is often studied in the context of developing new therapeutic agents with improved efficacy and selectivity (Rajkumar et al., 2014).
Physical Properties Analysis
The physical properties of 1-(2,3-dimethoxybenzoyl)-4-(3-phenylpropyl)piperazine, such as solubility, melting point, and crystalline structure, play a significant role in its pharmacokinetics and pharmacodynamics. These properties are determined through various analytical methods, including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), to ensure the compound's stability, bioavailability, and overall suitability for pharmaceutical applications (Gudisela et al., 2017).
Chemical Properties Analysis
The chemical properties analysis of 1-(2,3-dimethoxybenzoyl)-4-(3-phenylpropyl)piperazine encompasses its reactivity with other chemicals, stability under various conditions, and its potential to undergo specific chemical transformations. These properties are crucial for the compound's application in drug development, as they influence the molecule's interaction with biological targets, its metabolism, and its elimination from the body (Karczmarzyk & Malinka, 2004).
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Agents
1,4-Disubstituted piperazines, a category that includes 1-(2,3-dimethoxybenzoyl)-4-(3-phenylpropyl)piperazine, have been explored for their potent antibacterial properties against resistant strains of bacteria such as Staphylococcus aureus. The structure of piperazine derivatives has been linked to enhanced antimicrobial activities against a panel of drug-resistant pathogenic bacterial strains, indicating their potential as novel antibacterial and antifungal agents (Shroff et al., 2022).
Dual Antihypertensive Agents
Research on 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates, which share structural similarities with 1-(2,3-dimethoxybenzoyl)-4-(3-phenylpropyl)piperazine, has shown potential as dual antihypertensive agents. These compounds have been synthesized and studied for their pharmacological properties, highlighting the versatility of piperazine derivatives in developing cardiovascular therapeutics (Marvanová et al., 2016).
Antimicrobial Studies
Novel piperazine derivatives have been synthesized and characterized for their in vitro antimicrobial studies, with some compounds exhibiting excellent antibacterial and antifungal activities. This research underscores the potential of piperazine derivatives in addressing microbial resistance and developing new antimicrobial agents (Rajkumar et al., 2014).
Biofilm and MurB Inhibitors
Bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have been synthesized and evaluated for their bacterial biofilm inhibition and MurB enzymatic inhibitory activities. These compounds, including piperazine derivatives, have shown significant efficacy against bacterial strains and the MurB enzyme, indicating their potential in combating bacterial biofilm formation and resistance (Mekky & Sanad, 2020).
Central Nervous System Agents
The synthesis of spiro[isobenzofuran-1(3H),4'-piperidines], which includes piperazine derivatives, has been motivated by their potential as central nervous system agents. These compounds have been investigated for their antitetrabenazine activity, which is associated with the treatment of neurological conditions (Bauer et al., 1976).
Eigenschaften
IUPAC Name |
(2,3-dimethoxyphenyl)-[4-(3-phenylpropyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-26-20-12-6-11-19(21(20)27-2)22(25)24-16-14-23(15-17-24)13-7-10-18-8-4-3-5-9-18/h3-6,8-9,11-12H,7,10,13-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CONVZGYWWFDWDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dimethoxyphenyl)[4-(3-phenylpropyl)piperazin-1-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-N-[(2-propoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5510411.png)
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1,2,3,4-tetrahydro-2-naphthalenecarboxamide hydrochloride](/img/structure/B5510418.png)
![3-[(6-methyl-3-pyridazinyl)oxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5510423.png)
![4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5510440.png)
![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5510449.png)
![6-bromo-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5510451.png)



![8-fluoro-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-quinolinecarboxamide](/img/structure/B5510480.png)

![N-[(3S*,4R*)-1-(5,6-dimethyl-4-pyrimidinyl)-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5510492.png)
![N-(7-hydroxy-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2,2-dimethylpropanamide](/img/structure/B5510496.png)
![(1S*,5R*)-3-[(2-methoxy-4-methylphenyl)sulfonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5510509.png)